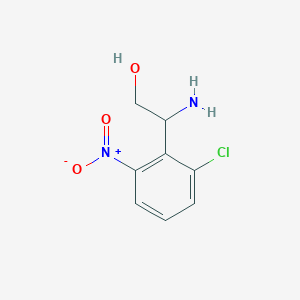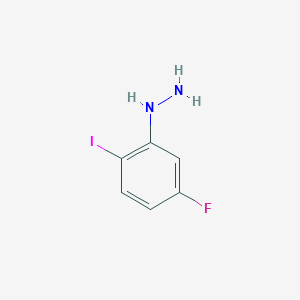
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzyloxy and chloroethyl groups in this compound suggests potential unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline typically involves multi-step organic reactions. One common approach is:
Starting Material: Isoquinoline
Step 1: Benzylation of isoquinoline at the 6-position using benzyl bromide in the presence of a base like potassium carbonate.
Step 2: Introduction of the 1-chloroethyl group via Friedel-Crafts alkylation using 1-chloroethane and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted isoquinoline.
Substitution: Amino or thio-substituted isoquinoline derivatives.
Applications De Recherche Scientifique
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the chloroethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1-(1-chloroethyl)isoquinoline: Similar structure but with a methoxy group instead of a benzyloxy group.
6-(Benzyloxy)-1-ethylisoquinoline: Lacks the chlorine atom in the ethyl group.
6-(Benzyloxy)-1-(1-bromoethyl)isoquinoline: Contains a bromine atom instead of chlorine.
Uniqueness
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline is unique due to the combination of the benzyloxy and chloroethyl groups, which confer distinct chemical reactivity and potential biological activity. The presence of these groups allows for specific interactions and reactions that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C18H16ClNO |
|---|---|
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
1-(1-chloroethyl)-6-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C18H16ClNO/c1-13(19)18-17-8-7-16(11-15(17)9-10-20-18)21-12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3 |
Clé InChI |
ZUFKHEPNKODIQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CC2=C1C=CC(=C2)OCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















